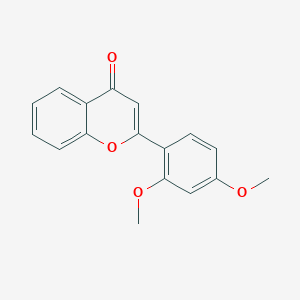

2',4'-Dimethoxyflavone

描述

Significance of Flavonoids in Natural Product Chemistry and Pharmacology

Flavonoids represent a vast and diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. silae.itmdpi.com Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6) with two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C). sysrevpharm.orgbenchchem.com This fundamental structure gives rise to various subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins, based on the oxidation state and substitution pattern of the C ring. silae.itnih.gov

In nature, flavonoids play crucial roles in plant physiology, acting as pigments to attract pollinators, providing protection against UV radiation, and defending against pathogens and herbivores. silae.itnih.gov From a chemical perspective, the structural diversity of flavonoids, with various hydroxyl, methoxy (B1213986), and glycosidic substitutions, makes them a fascinating area of study in natural product chemistry. nih.gov

The pharmacological significance of flavonoids is extensive and well-documented. Numerous studies have demonstrated their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comsysrevpharm.orgmindat.org These effects are often attributed to their ability to scavenge free radicals, chelate metals, and modulate the activity of various enzymes and signaling pathways involved in cellular processes. silae.itmindat.org The relationship between their chemical structure and biological activity is a key area of research, with the position and number of hydroxyl and other substituent groups significantly influencing their pharmacological effects. silae.it

Overview of Methoxyflavones as a Subclass of Flavonoids

Methoxyflavones are a significant subclass of flavonoids characterized by the presence of one or more methoxy (-OCH3) groups on their core structure. This methylation of hydroxyl groups has profound implications for their chemical properties and biological activity. A key advantage of methoxylation is the dramatic increase in metabolic stability and oral bioavailability. nih.gov Hydroxylated flavonoids are often extensively metabolized in the intestine and liver, which can limit their in vivo efficacy. By "capping" the reactive hydroxyl groups, methylation enhances their transport across biological membranes. nih.gov

This improved bioavailability has led to increased interest in methoxyflavones for their potential therapeutic applications. Research suggests that methoxyflavones possess superior cancer chemopreventive properties compared to their unmethylated counterparts. nih.gov They have been shown to inhibit the proliferation of cancer cells and interfere with various stages of carcinogenesis. nih.gov Furthermore, specific methoxylated flavones have demonstrated potent anti-inflammatory and neuroprotective effects. The presence and position of the methoxy groups are critical in determining the specific biological activities of these compounds. nih.gov For instance, polymethoxyflavonoids (PMFs), which have multiple methoxy groups, are a particular focus of research, especially those found in citrus plants. nih.gov

Research Landscape of 2',4'-Dimethoxyflavone and Related Isomers

Within the diverse family of methoxyflavones, dimethoxyflavones, which possess two methoxy groups, are a subject of active scientific investigation. The specific placement of these two methoxy groups on the flavone (B191248) skeleton results in various isomers, each with potentially unique biological profiles.

This compound has been identified in natural sources such as Brazilian orange essential oil. nih.gov Its molecular and crystal structure has been determined, revealing a planar conformation. researchgate.netresearchgate.net Research into its biological activity is ongoing, with studies exploring its potential as an antimutagenic agent. researchgate.net

In comparison, its isomers have been more extensively studied for specific biological effects. For example, 3',4'-Dimethoxyflavone (B191118) , isolated from the leaves of Primula veris, has shown significant neuroprotective properties. medchemexpress.comchemsrc.com Studies have demonstrated its ability to protect cortical neurons from cell death by inhibiting the parthanatos pathway, a form of programmed cell death. medchemexpress.comnih.govnih.govresearchgate.net It has also been investigated for its antioxidant, anti-inflammatory, and anticancer activities. medchemexpress.comchemsrc.com

Another well-studied isomer is 7,8-Dimethoxyflavone (B191122) . It is noted for its potential applications in neuropharmacology due to its ability to cross the blood-brain barrier. nih.gov Research has focused on its neuroprotective effects, cognitive function enhancement, and anti-inflammatory properties. nih.gov The microbial metabolism of 7,8-dimethoxyflavone has also been explored, yielding several hydroxylated metabolites.

The study of these and other dimethoxyflavone isomers, such as 5,7-dimethoxyflavone (B190784), highlights the principle of structure-activity relationships within this subclass. caringsunshine.com The position of the methoxy groups significantly influences the interaction of these molecules with biological targets, leading to a diverse range of pharmacological activities. Synthetic methods, often involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate followed by oxidative cyclization, allow for the creation of various isomers for comparative biological evaluation. ugm.ac.idresearchgate.net

Structure

3D Structure

属性

分子式 |

C17H14O4 |

|---|---|

分子量 |

282.29 g/mol |

IUPAC 名称 |

2-(2,4-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-13(16(9-11)20-2)17-10-14(18)12-5-3-4-6-15(12)21-17/h3-10H,1-2H3 |

InChI 键 |

OUAHROFFUILDCC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

规范 SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications

Historical and Contemporary Approaches to Flavone (B191248) Synthesis

The synthesis of flavones, including 2',4'-Dimethoxyflavone, has a rich history, with several classical name reactions forming the bedrock of modern synthetic strategies. Over time, these methods have been refined and new, more efficient procedures have been developed.

A prominent and direct route to the flavone core is the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor. This reaction involves the formation of a carbon-oxygen bond to close the pyranone ring, followed by oxidation.

The key starting material for the synthesis of this compound via this route is 2'-hydroxy-2,4-dimethoxychalcone. This chalcone (B49325) is typically prepared through a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde.

A variety of oxidizing agents have been employed for the cyclization step. Historically, selenium dioxide (SeO2) in a high-boiling solvent like isoamyl alcohol was used. For instance, the synthesis of this compound from 2'-hydroxy-2,4-dimethoxychalcone using this reagent has been reported, albeit with a modest yield of 25%. sciforum.net This method often requires prolonged reaction times at high temperatures. sciforum.net

More contemporary and milder methods have since been developed. These often provide higher yields and shorter reaction times.

| Oxidizing Agent | Substrate | Product | Yield | Reference |

| Selenium dioxide | 2'-hydroxy-2,4-dimethoxychalcone | This compound | 25% | sciforum.net |

| I₂ in DMSO | 2'-hydroxychalcones | Flavones | Good to excellent | sciforum.net |

| Pd-C (10%) | 2'-hydroxychalcones | Flavones | 50-60% | sciforum.net |

Table 1: Comparison of Reagents for Oxidative Cyclization of 2'-Hydroxychalcones.

The Baker-Venkataraman rearrangement is a classic and versatile method for the synthesis of flavones. nih.gov This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. nih.govwikipedia.org

The general steps for synthesizing a flavone via the Baker-Venkataraman rearrangement are:

Esterification: A 2-hydroxyacetophenone (B1195853) is esterified with a substituted benzoyl chloride in the presence of a base like pyridine.

Rearrangement: The resulting ester is treated with a base, such as potassium hydroxide (B78521), to induce an intramolecular acyl transfer, forming a 1,3-diketone. benchchem.com

Cyclization: The 1,3-diketone is then cyclized under acidic conditions, typically using sulfuric acid in acetic acid, to afford the flavone. benchchem.com

For the synthesis of this compound, the required starting materials would be 2-hydroxyacetophenone and 2,4-dimethoxybenzoyl chloride. While a specific literature report detailing this exact transformation with yields was not found, the synthesis of the isomeric 7,3'-dimethoxyflavone (B191138) from 2-hydroxy-4-methoxyacetophenone and 3-methoxybenzoyl chloride demonstrates the applicability of this method to dimethoxyflavone synthesis. benchchem.com

| Step | Reagents and Conditions | Intermediate/Product |

| Esterification | 2-hydroxyacetophenone, 2,4-dimethoxybenzoyl chloride, Pyridine | 2-(2,4-dimethoxybenzoyloxy)acetophenone |

| Rearrangement | Potassium hydroxide (KOH) | 1-(2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)propane-1,3-dione |

| Cyclization | Sulfuric acid (H₂SO₄), Acetic acid (CH₃COOH) | This compound |

Table 2: General Steps for the Baker-Venkataraman Synthesis of this compound.

A widely used and efficient contemporary method for the synthesis of flavones from 2'-hydroxychalcones is iodine-mediated oxidative cyclization. researchgate.net This method typically employs molecular iodine (I₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction is believed to proceed through an electrophilic addition of iodine to the double bond of the chalcone, followed by intramolecular nucleophilic attack of the 2'-hydroxyl group and subsequent elimination of hydrogen iodide. xmu.edu.cn DMSO often acts as an oxidant to regenerate the iodine catalyst.

This method is valued for its mild reaction conditions and generally good yields. For example, the synthesis of 5-hydroxy-3',4'-dimethoxyflavone (B15504186) from its corresponding 2',6'-dihydroxychalcone precursor using iodine in DMSO afforded a yield of 62%. researchgate.net This suggests that similar efficiency can be expected for the synthesis of this compound from 2'-hydroxy-2,4-dimethoxychalcone. The reaction is typically carried out by heating the chalcone and a catalytic amount of iodine in DMSO. researchgate.net

| Chalcone Precursor | Reagents | Product | Yield | Reference |

| 2',6'-dihydroxy-3,4-dimethoxychalcone | I₂, DMSO | 5-hydroxy-3',4'-dimethoxyflavone | 62% | researchgate.net |

| General 2'-hydroxychalcones | I₂, DMSO | Flavones | Generally good | sciforum.net |

Table 3: Examples of Iodine-Mediated Cyclization for Flavone Synthesis.

Advanced Synthetic Techniques and Optimization

The synthesis of flavones typically proceeds through the formation of a chalcone intermediate, which is subsequently cyclized. The Claisen-Schmidt condensation is a foundational reaction for producing the initial chalcone, followed by an oxidative cyclization to form the flavone ring. researchgate.netresearchgate.net Researchers have focused on optimizing these steps to improve yields, reduce reaction times, and employ more environmentally benign conditions.

One of the most common and effective methods for the oxidative cyclization of the precursor chalcone is using iodine as a catalyst in a dimethyl sulfoxide (DMSO) medium. researchgate.netijasrm.com This technique involves heating the chalcone with a catalytic amount of iodine, which facilitates the ring closure to form the flavone structure. ijasrm.com For instance, the synthesis of 7-hydroxy-3',4'-dimethoxyflavone from its corresponding chalcone is achieved by refluxing with iodine in DMSO. researchgate.net A similar iodine-mediated cyclization in DMSO at 130°C for 30 minutes has been reported for producing 3',4'-dimethoxyflavone (B191118) with a 68% yield.

Another significant advancement, particularly for the initial chalcone synthesis, is the use of solvent-free grinding techniques. researchgate.netresearchgate.net This mechanochemical approach involves grinding the reactants, such as a hydroxyacetophenone and a benzaldehyde, with a solid base catalyst like sodium hydroxide (NaOH). researchgate.net This method has been shown to produce higher yields in shorter reaction times compared to conventional solvent-based methods. For example, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone via grinding for 15 minutes resulted in a 70% yield, which is higher than the 65% yield obtained through conventional methods that require longer reaction periods. researchgate.net The grinding technique is considered more efficient and environmentally friendly as it minimizes solvent use and can reduce the formation of by-products. researchgate.net

Besides iodine, other oxidizing agents like selenium dioxide have also been used for the cyclization of chalcones to flavones, although methods involving prolonged refluxing can sometimes lead to lower yields. ijasrm.com The optimization of reaction conditions, such as temperature and the choice of catalyst and solvent, is crucial for maximizing the yield and purity of the final flavone product. acs.org

| Step | Method | Reactants/Reagents | Conditions | Yield | Reference Compound | Citation |

|---|---|---|---|---|---|---|

| Chalcone Synthesis | Grinding Technique | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, solid NaOH | Grinding in a mortar for 15 min | 70% | 2',6'-dihydroxy-3,4-dimethoxy chalcone | researchgate.net |

| Flavone Synthesis (Cyclization) | Iodine-Catalyzed Cyclization | Chalcone, Iodine (I₂), DMSO | Heating/Reflux | 62% | 5-hydroxy-3',4'-dimethoxy flavone | researchgate.net |

| Flavone Synthesis (Cyclization) | Iodine-Catalyzed Cyclization | Chalcone (1 mmol), Iodine (1 mmol), DMSO (5 mL) | Heated at 130°C for 30 min | 68% | 3',4'-dimethoxyflavone | benchchem.com |

Chemical Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For flavones, SAR studies typically involve modifying the core structure by adding, removing, or altering functional groups to enhance a desired pharmacological effect or to understand the mechanism of action. mdpi.comacs.orgrsc.org The basic flavone skeleton, composed of two phenyl rings (A and B) and a heterocyclic C ring, offers multiple sites for such modifications. mdpi.commdpi.com

The number and position of methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups on the flavone scaffold are critical determinants of biological activity. mdpi.comnih.gov For this compound, key modifications often involve the O-demethylation of its methoxy groups to the corresponding hydroxyl groups. This conversion can be mediated by enzymes like human cytochromes P450, which can significantly alter the compound's bioactivity. nih.gov For example, the presence of hydroxyl groups, particularly a catechol (o-dihydroxy) group on the B ring, is often crucial for high antioxidant activity. mdpi.com

SAR studies on related dimethoxyflavones have provided valuable information. A study on 3,4′-dimethoxyflavone, an isomer of this compound, explored its ability to inhibit the ArlRS two-component system in Staphylococcus aureus, a key regulator of virulence. rsc.org By synthesizing and testing various analogs, the study aimed to identify modifications to the flavone scaffold that could increase this inhibitory activity, highlighting the potential for developing flavone-based antibacterial agents. rsc.org

Further modifications can include the introduction of other functional groups. For instance, the addition of halogen atoms like bromine or chlorine to the A ring or substitutions on the B ring of the flavone structure has been shown to be beneficial for anticancer activity against lung cancer cells. mdpi.commdpi.com The alkylation of hydroxyl groups or the introduction of aminophenoxy groups are other strategies that have been explored to enhance the antiproliferative and anti-inflammatory activities of flavones. mdpi.commdpi.comkoreascience.kr These chemical modifications are essential for optimizing the therapeutic properties of natural flavonoids and overcoming limitations such as low bioavailability or poor stability. mdpi.com

| Modification Type | Structural Change | Impact on Biological Activity | Example/Context | Citation |

|---|---|---|---|---|

| Demethylation | Conversion of methoxy (–OCH₃) groups to hydroxyl (–OH) groups. | Can alter bioactivity; hydroxyl groups on the B-ring are often key for antioxidant potential. | Oxidation of methoxylated flavonoids by P450 enzymes. | mdpi.comnih.gov |

| Halogenation | Introduction of halogen atoms (e.g., Br, Cl) onto the flavone skeleton. | Beneficial for antitumor activity. | Brominated compounds showed superior activity to chlorinated ones. | mdpi.com |

| Hydroxylation | Addition of –OH groups. | Substitutions at C5 and C7 on ring A and on ring B are crucial for antioxidant activity. | General SAR for flavonoids. | mdpi.com |

| B-Ring Substitution | Modifying substituents on the B-ring of the flavone. | Can increase inhibitory activity against bacterial targets. | SAR study of 3,4′-dimethoxyflavone for ArlRS inhibition in S. aureus. | rsc.org |

| Alkylation/Functionalization of Hydroxyl Groups | Alkylation of the C3-OH group or adding amino groups via a linker. | Increased antiproliferative activity against prostate cancer cell lines. | SAR study of 3-O-substituted flavonols. | mdpi.com |

Molecular Mechanisms of Biological Activity

Neuroprotective Mechanisms

Research into the specific neuroprotective mechanisms of 2',4'-Dimethoxyflavone is limited. While the broader class of polymethoxyflavonoids (PMFs) has been a subject of interest for its potential health benefits, including neuroprotection, detailed studies focusing specifically on the 2',4'-dimethoxy isomer are not extensively available in the public domain. This compound has been identified as a component of Brazilian orange essential oil, but its specific biological activities remain largely uncharacterized. nih.gov

Inhibition of Parthanatos Pathway and PARP-1 Modulation

Currently, there is no specific scientific evidence from the available search results to suggest that this compound inhibits the Parthanatos pathway or modulates Poly (ADP-ribose) polymerase-1 (PARP-1). Research has extensively focused on other isomers, such as 3',4'-Dimethoxyflavone (B191118), which has been shown to reduce the synthesis and accumulation of PARP and protect cortical neurons from cell death induced by Parthanatos. nih.govresearchgate.netmedchemexpress.comchemsrc.com However, these findings cannot be directly attributed to this compound as the position of the methoxy (B1213986) groups on the flavone (B191248) structure is critical to its biological activity. ljmu.ac.uk

Mitigation of DNA Damage-Induced Neuronal Death

No studies were found that specifically investigate the role of this compound in the mitigation of neuronal death induced by DNA damage. The cellular response to DNA damage is a complex process, and while PARP-1 is a key enzyme in this response, the effects of this compound on this pathway have not been documented. mdpi.combpsbioscience.com

Modulation of NMDA Receptor-Mediated Toxicity

There is no available research data describing the modulation of N-methyl-D-aspartate (NMDA) receptor-mediated toxicity by this compound. Studies on the related isomer, 3',4'-Dimethoxyflavone, have demonstrated a protective effect against NMDA-induced toxicity in cortical neurons, an effect linked to its inhibition of PARP-1. nih.govbenchchem.commedchemexpress.com The activity of this compound at the NMDA receptor remains uninvestigated.

Mechanisms of Action on Reactive Oxygen Species (ROS) and Antioxidant Pathways

While flavonoids as a class are known for their antioxidant properties, the specific mechanisms of this compound related to Reactive Oxygen Species (ROS) and antioxidant pathways have not been detailed in the available literature. nih.govalliedacademies.org Studies on other dimethoxyflavone isomers, such as ermanin (B191650) (5,7-dihydroxy-3,4′-dimethoxyflavone), have shown effects on intracellular ROS levels, but this information is not transferable to the 2',4'- isomer. caymanchem.com

Interaction with Neuroinflammatory Pathways

The interaction of this compound with neuroinflammatory pathways is not described in the current body of scientific literature. The anti-inflammatory properties of flavonoids are generally recognized, often involving the modulation of pathways like NF-κB, but specific data for this compound is absent. iucr.orgmdpi.com

Influence on Brain-Derived Neurotrophic Factor (BDNF)

No research was identified that examines the influence of this compound on Brain-Derived Neurotrophic Factor (BDNF) or its signaling pathways. BDNF is a critical neurotrophin for neuronal survival, growth, and plasticity, but any potential modulation by this specific flavonoid has not been explored. researchgate.net

Unable to Generate Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to construct an article on the anticancer mechanisms of the chemical compound This compound that adheres to the provided detailed outline.

The instructions required a strict focus on this compound and the generation of scientifically accurate content for each specified subsection, including:

Aryl Hydrocarbon Receptor (AhR) Antagonism

Inhibition of AhR-Mediated Gene Expression (e.g., CYP1A1)

Modulation of Estrogen-Induced Gene Expression

Targeting Cell Proliferation Pathways

Mechanisms of Inducing Apoptosis and Cell Cycle Arrest

Inhibition of Tubulin Polymerization

The conducted research revealed a significant body of evidence for related but structurally distinct flavonoid isomers, most notably 3',4'-Dimethoxyflavone , 6,2',4'-Trimethoxyflavone , and various hydroxylated dimethoxyflavones. These related compounds have been documented to exhibit some of the biological activities listed above.

However, the biological and molecular activities of flavonoids are highly dependent on their specific structure, including the precise positioning of methoxy groups on the flavone backbone. Attributing the known mechanisms of one isomer to another without direct scientific evidence would be inaccurate and speculative. As no specific studies detailing these mechanisms for this compound could be located, fulfilling the request would not meet the required standards of scientific accuracy.

Therefore, to ensure the integrity and factual correctness of the information provided, the article cannot be generated as requested.

Anticancer Mechanisms

Activation of Sphingomyelin (B164518) Pathway

The sphingomyelin pathway is a crucial signaling cascade involved in cellular processes like proliferation, apoptosis, and differentiation. Some flavonoids have been shown to influence this pathway. For instance, a derivative of quercetin (B1663063), 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF), has been demonstrated to activate acidic sphingomyelinase (ASMase). nih.govresearchgate.net This activation leads to the production of ceramide, a bioactive lipid that plays a significant role in inducing apoptosis in human leukemia cells. researchgate.net The crucial role of ASMase in this process was highlighted by the observation that desipramine, an inhibitor of ASMase, attenuated the cell death mediated by THDF. nih.govresearchgate.net Another related compound, 3'-Hydroxy-3,4'-dimethoxyflavone, has also been noted to activate the sphingomyelin pathway. ull.es

Interaction with Kinases (e.g., PKC, CK-2, PIM-1, DAPK-1, CDK)

Flavonoids, including various methoxyflavones, are known to interact with a range of protein kinases, which are key regulators of the cell cycle and signaling pathways. Structure-activity relationship studies have revealed that the molecular structure of flavones is crucial for their inhibitory activity.

Protein Kinase C (PKC), PIM-1, Death-associated protein kinase 1 (DAPK-1), and Cyclin-dependent kinases (CDK): The hydroxyl groups on the A, B, and C rings of the flavone structure can act as hydrogen bond donors and acceptors, facilitating interactions with these kinases. mdpi.compreprints.org The carbonyl group at position 4 of the chromen-4-one ring also serves as a hydrogen bond acceptor in interactions with amino acid residues of CDK and PIM-1. mdpi.compreprints.org Furthermore, the benzene (B151609) B ring can engage in van der Waals interactions with hydrophobic residues of CDK-9 and PIM-1. mdpi.compreprints.org Myricetin (B1677590), a natural flavone, has been shown to inhibit PKC, PIM-1, and DAPK1. mdpi.com Some thiazolidine-2,4-dione derivatives have demonstrated potent and selective inhibition of Pim-1 and Pim-2 kinases. nih.gov

Casein Kinase 2 (CK-2): For the inhibition of CK-2, the presence of halogen atoms at specific positions on the A ring and a hydroxyl group on the B ring are considered beneficial. mdpi.compreprints.org The carbonyl group at position 4 and the benzene B ring are also involved in the interaction, with the B ring interacting via π-π stacking with a phenylalanine residue, which blocks the ATP binding site of the enzyme. mdpi.compreprints.org Several flavones, including those with hydroxyl groups at positions 7 and 4', have shown significant inhibitory activity against CK-2, with some exhibiting IC50 values below 1 μM. nih.gov Synthetic 3-hydroxy-4'-carboxyflavones have been identified as highly active inhibitors of CK2. nih.gov

Death-associated protein kinase 1 (DAPK-1): DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase involved in cell death and autophagy. nih.govwikipedia.org Studies have indicated that myricetin can inhibit DAPK1. mdpi.com

Potential as Aromatase Inhibitors

Aromatase, a cytochrome P450 enzyme, is responsible for the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent cancers. nih.gov Several flavonoids have been investigated for their potential to inhibit this enzyme.

While chrysin (B1683763) (5,7-dihydroxyflavone) is a known potent aromatase inhibitor, its methylated analog, 5,7-dimethoxyflavone (B190784), has shown a significantly weaker effect. nih.gov However, other methylated flavones like 7-methoxyflavone (B191842) and 7,4′-dimethoxyflavone have demonstrated inhibitory potency nearly equal to their unmethylated counterparts, with IC50 values in the range of 2 to 9 μM. nih.gov This is significant because methylation can improve the metabolic resistance and intestinal absorption of flavonoids, potentially enhancing their bioavailability and in vivo efficacy. nih.gov

Anti-inflammatory Mechanisms

Modulation of Eicosanoid-Generating Enzymes (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the production of prostaglandins. nih.gov Several flavonoids have been shown to inhibit these enzymes. nih.govresearchgate.net Studies have indicated that certain flavonoids can inhibit both COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins. researchgate.net For instance, 5,2'-Dimethoxyflavone has been shown to inhibit COX enzymes. benchchem.com Similarly, synthetic ochnaflavone (B1238491), a biflavonoid, strongly inhibits prostaglandin (B15479496) E2 (PGE2) production by reducing the expression of COX-2. kstudy.comkoreascience.kr Another compound, 5,7-dimethoxyflavone, has been found to inhibit COX-2 mRNA expression. psu.ac.th

Regulation of Inflammatory Signaling Pathways (e.g., TLR4/NF-κB/STAT, p38MAPK, PI3K/AKT)

This compound and related compounds exert their anti-inflammatory effects by modulating key signaling pathways.

TLR4/NF-κB/STAT: The Nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. mdpi.com Flavonoids like 5,2'-Dimethoxyflavone can modulate the NF-κB pathway. benchchem.com Velutin (5,4'-dihydroxy-7,3'-dimethoxyflavone) has been shown to inhibit NF-κB activation, which in turn suppresses the production of pro-inflammatory cytokines. ebi.ac.uk Additionally, 5,7,4' trimethoxyflavone (TMF) has been found to inhibit the phosphorylation and translocation of NF-κB. mdpi.com

p38MAPK: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade in inflammation. Velutin has been observed to inhibit the phosphorylation of p38 MAPK, contributing to its anti-inflammatory effects. ebi.ac.uk

PI3K/AKT: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is involved in various cellular processes, including inflammation and cancer. mdpi.com A dimethoxyflavone derivative, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, has been shown to suppress the PI3K/AKT signaling pathway in gastric cancer cells. nih.govarchivesofmedicalscience.com Similarly, 5,7-dimethoxyflavone has been found to stimulate the PI3K-Akt pathway in the context of sarcopenia. semanticscholar.org

Inhibition of Pro-inflammatory Mediator Production (e.g., NO, PGE2, TNF-α)

A key aspect of the anti-inflammatory activity of this compound and its analogs is the inhibition of the production of various pro-inflammatory mediators.

Nitric Oxide (NO): Several methoxyflavonoids have demonstrated the ability to inhibit nitric oxide (NO) production. For example, 5,7-dimethoxyflavone has been identified as an inhibitor of NO production. thegoodscentscompany.com

Prostaglandin E2 (PGE2): The inhibition of PGE2 production is a common mechanism for many anti-inflammatory flavonoids. 7-methoxyflavone and 7,8-dimethoxyflavone (B191122) have been shown to inhibit LPS-stimulated PGE2 production in a dose-dependent manner. iiarjournals.orgnih.govresearchmap.jp Synthetic ochnaflavone is also a potent inhibitor of PGE2 production. kstudy.comkoreascience.kr

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a major pro-inflammatory cytokine. 5,2'-Dimethoxyflavone has been shown to inhibit the production of TNF-α. benchchem.com Velutin also effectively inhibits the expression of TNF-α. ebi.ac.uk Furthermore, 5,7-dimethoxyflavone has been found to reduce serum and mRNA levels of TNF-α. semanticscholar.org

Interactive Data Tables

Table 1: Interaction of Flavonoids with Kinases

| Compound/Class | Kinase Target | Effect | Reference |

|---|---|---|---|

| Flavones | PKC, PIM-1, DAPK-1, CDK | Interaction via H-bonds | mdpi.compreprints.org |

| Flavones | CK-2, CDK, PIM-1 | Carbonyl group acts as H-bond acceptor | mdpi.compreprints.org |

| Myricetin | PKC, PIM-1, DAPK1 | Inhibition | mdpi.com |

| Flavones | CK-2 | Inhibition (IC50 < 1 µM for some) | nih.gov |

Table 2: Anti-inflammatory Mechanisms of Dimethoxyflavone and Related Compounds

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| 5,2'-Dimethoxyflavone | COX enzyme modulation | Inhibition | benchchem.com |

| 5,7-dimethoxyflavone | COX-2 mRNA expression | Inhibition | psu.ac.th |

| 5,2'-Dimethoxyflavone | NF-κB pathway | Modulation | benchchem.com |

| Velutin | NF-κB activation, p38 MAPK phosphorylation | Inhibition | ebi.ac.uk |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | PI3K/AKT pathway | Suppression | nih.govarchivesofmedicalscience.com |

| 5,7-dimethoxyflavone | NO production | Inhibition | thegoodscentscompany.com |

| 7-methoxyflavone, 7,8-dimethoxyflavone | PGE2 production | Inhibition | iiarjournals.orgnih.govresearchmap.jp |

Modulation of iNOS and Rel A mRNA Expression

This compound's anti-inflammatory activities are linked to its ability to modulate key inflammatory pathways. Research has shown that certain methoxyflavones can suppress the expression of inducible nitric oxide synthase (iNOS) mRNA in a dose-dependent manner. nih.govrdd.edu.iq The inhibition of iNOS is a critical anti-inflammatory mechanism, as this enzyme is responsible for the production of nitric oxide, a pro-inflammatory mediator. While direct studies on this compound are limited, the broader class of methoxyflavones, particularly those from Kaempferia parviflora, have demonstrated significant inhibition of iNOS mRNA expression. nih.govrdd.edu.iq This suggests a potential mechanism for this compound in reducing inflammation at the transcriptional level. The modulation of RelA, a subunit of the NF-κB complex that is a critical regulator of iNOS expression, is also a likely target, though specific data on this compound's effect on RelA mRNA is not extensively detailed in the available literature.

Other Biological Activities (Mechanistic Studies)

Hematopoietic Stem Cell Proliferation Promotion

Recent studies have highlighted the potential of 3',4'-Dimethoxyflavone, a structurally similar compound to this compound, in promoting the proliferation of human hematopoietic stem cells (HSCs). medchemexpress.comresearchgate.netmedchemexpress.com HSCs are crucial for the lifelong production of all blood cell lineages. plos.orghaematologica.org The ability to expand HSCs ex vivo is of significant interest for transplantation and gene therapy. 3',4'-Dimethoxyflavone has been identified as an aryl hydrocarbon receptor (AHR) antagonist, and this activity is linked to its ability to encourage HSC proliferation. medchemexpress.commedchemexpress.com While the precise mechanism is still under investigation, it is believed that by antagonizing the AHR, 3',4'-dimethoxyflavone helps to maintain the self-renewal capacity of HSCs, a critical aspect of their proliferation. researchgate.nethaematologica.orgnih.gov This suggests a promising therapeutic avenue for conditions requiring bone marrow regeneration.

Anti-atherogenic Mechanisms

The anti-atherogenic properties of methoxyflavones like 3',4'-Dimethoxyflavone are attributed to several mechanisms. nih.govmedchemexpress.com These compounds have been shown to possess antioxidant and anti-inflammatory effects, which are key in mitigating the processes that lead to atherosclerosis. nih.govmedchemexpress.com One of the proposed mechanisms involves the inhibition of inflammatory markers and the modulation of macrophage activity, which plays a central role in the development of atherosclerotic plaques. While direct evidence for this compound is not explicitly detailed, the known anti-inflammatory and antioxidant activities of related flavonoids suggest a similar potential in preventing the onset and progression of atherosclerosis. nih.gov

Hypolipidaemic Mechanisms

Methoxyflavones have demonstrated notable hypolipidemic effects, contributing to their potential in managing cardiovascular health. nih.govmedchemexpress.com Studies on methoxyflavone-enriched extracts have shown a significant reduction in serum levels of cholesterol and triglycerides. psu.ac.th The proposed mechanisms for these effects include the regulation of lipid metabolism and potentially the enhancement of cholesterol excretion. While specific studies focusing solely on this compound are limited, the collective evidence for methoxyflavones points towards a beneficial role in managing dyslipidemia. psu.ac.th

Antimicrobial Mechanisms

Flavonoids, including methoxyflavones, are recognized for their broad-spectrum antimicrobial activities. nih.govresearchgate.net The mechanisms underlying these effects are multifaceted and can include the inhibition of bacterial cell wall synthesis, disruption of cytoplasmic membrane function, and interference with microbial energy metabolism. nih.govtjpr.org Some flavonoids have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication. nih.gov For instance, 5-hydroxy-7,4'-dimethoxyflavone, a related compound, has demonstrated synergistic antifungal activity with existing drugs by inhibiting ergosterol (B1671047) synthesis and drug efflux pumps in Candida albicans. researchgate.net The antimicrobial potential of this compound is suggested by the activity of structurally similar flavonoids against various pathogens, including bacteria and fungi. pjps.pkacs.orgsemanticscholar.org

Biosynthetic Pathways and Metabolic Studies

General Flavonoid Biosynthesis in Plants

The foundation for all flavonoids, including 2',4'-dimethoxyflavone, is laid through a series of enzymatic reactions that are highly conserved across the plant kingdom. frontiersin.org This general pathway provides the basic carbon skeleton from which a vast diversity of flavonoid structures is derived.

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

The journey begins with the enzyme Chalcone Synthase (CHS) , which catalyzes the first committed step in flavonoid biosynthesis. nih.gov CHS, a type-III polyketide synthase, facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.orgnih.gov This reaction represents a critical branch point, diverting metabolites from the general phenylpropanoid pathway specifically towards flavonoid production. nih.gov

Following the formation of naringenin chalcone, Chalcone Isomerase (CHI) plays a pivotal role. nih.gov This enzyme catalyzes the stereospecific intramolecular cyclization of the open-chain naringenin chalcone into the tricyclic (2S)-flavanone, naringenin. nih.govnih.gov While this cyclization can occur spontaneously, CHI significantly accelerates the reaction rate, ensuring an efficient flux of intermediates through the pathway. nih.gov The coordinated action of CHS and CHI is crucial for the production of the foundational flavonoid skeleton. researchgate.net In some instances, a non-catalytic protein known as CHI-LIKE (CHIL) can interact with CHS to enhance the production of naringenin chalcone and reduce the formation of byproducts. nih.govoup.com

Naringenin as a Precursor

Naringenin stands as a central precursor for the vast majority of flavonoid classes. frontiersin.orgoup.com Its flavanone (B1672756) structure serves as a key branch point from which various enzymatic modifications, such as hydroxylations, glycosylations, and methylations, lead to the synthesis of thousands of different flavonoid compounds. nih.govoup.com The biosynthesis of flavones, including the subsequent methoxylated derivatives like this compound, originates from this crucial intermediate. researchgate.net

Specific Flavone (B191248) and Methoxyflavone Biosynthesis Pathways

From the central precursor naringenin, the pathway branches out to create more complex flavonoid structures. The formation of flavones and their methoxylated derivatives involves the action of specific enzyme families that introduce double bonds and add methyl groups to the flavonoid core.

Role of Cytochrome P450 Enzymes (e.g., CYP93G1, CYP93G2, CYP75B4)

A superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s) is instrumental in the diversification of flavonoid structures. researchgate.netnih.gov These membrane-bound enzymes catalyze a wide range of oxidative reactions. nih.gov

In the context of flavone biosynthesis, a key enzyme is Flavone Synthase II (FNSII) , which is a type of CYP450. nih.gov For instance, in rice, the enzyme CYP93G1 functions as an FNSII, directly converting flavanones like naringenin into flavones such as apigenin (B1666066) by introducing a double bond in the C-ring. researchgate.netscitechnol.com Another related enzyme, CYP93G2 , acts as a flavanone 2-hydroxylase, channeling intermediates towards the synthesis of flavone C-glycosides. researchgate.netscitechnol.com

The hydroxylation of the B-ring of flavonoids is also carried out by CYP450 enzymes. The CYP75B subfamily includes flavonoid 3'-hydroxylases (F3'H). mdpi.com In rice, CYP75B4 is a particularly interesting enzyme. It not only possesses F3'H activity, converting apigenin to luteolin, but it also exhibits a unique chrysoeriol (B190785) 5'-hydroxylase activity, which is a crucial step in the biosynthesis of the flavone tricin (B192558). mdpi.comnih.govuni.lu This demonstrates the functional diversity within the CYP450 superfamily and their critical role in determining the final structure of flavonoid end-products.

Flavonoid O-Methyltransferases (FOMTs) in Methoxylation

The final step in the biosynthesis of methoxyflavones like this compound is the addition of methyl groups, a reaction catalyzed by Flavonoid O-Methyltransferases (FOMTs) . mdpi.comnih.gov These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid skeleton. mdpi.com

FOMTs exhibit a high degree of regiospecificity, meaning they selectively methylate specific hydroxyl groups on the flavonoid ring system. oup.comelsevierpure.com This specificity is a key factor in generating the vast diversity of methoxylated flavonoids found in nature. mdpi.comnih.gov For example, different FOMTs can catalyze methylation at the 3'-, 4'-, 5'-, 6-, 7-, or 8-positions of the flavonoid core. oup.comelsevierpure.com The specific FOMTs present in a particular plant species will therefore determine the pattern of methoxylation on the flavone backbone. The O-methylation of flavonoids can alter their chemical properties, such as increasing their lipophilicity and antimicrobial activity. mdpi.comnih.gov

Proposed Pathways for Tricin (3',5'-Dimethoxyflavone)

The biosynthesis of tricin , a 3',5'-dimethoxyflavone, provides a well-studied example of the intricate interplay between different enzyme classes. The pathway to tricin in rice has been established as follows: naringenin is first converted to apigenin by FNSII (CYP93G1). nih.govnih.gov Apigenin then undergoes hydroxylation at the 3'-position by F3'H (CYP75B4) to yield luteolin. oup.comnih.gov Luteolin is then methylated at the 3'-position to form chrysoeriol. nih.gov Subsequently, a unique 5'-hydroxylation of chrysoeriol is catalyzed by CYP75B4 to produce selgin. nih.govnih.gov The final step is the methylation of the 5'-hydroxyl group of selgin to form tricin. nih.gov This pathway highlights the sequential action of hydroxylases and methyltransferases in building a complex methoxyflavone.

Metabolic Fate and Biotransformation of Dimethoxyflavones

The metabolic fate of dimethoxyflavones is a critical area of study, as biotransformation significantly influences their bioavailability and biological activity. The metabolism of these compounds primarily involves Phase I and Phase II enzymatic reactions, which aim to increase their water solubility to facilitate excretion. usmlestrike.comlongdom.org The key transformations for methoxylated flavones are oxidative demethylation and ring hydroxylation, processes predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov

Research indicates that the position of the methoxy (B1213986) groups on the flavone structure is a crucial determinant of metabolic stability. nih.gov Generally, methylated flavones exhibit greater metabolic stability compared to their unmethylated counterparts, which are rapidly metabolized through glucuronidation and/or sulfation. nih.govmdpi.com This increased stability is a key factor in their enhanced intestinal absorption and bioavailability. nih.gov

Phase I metabolism for dimethoxyflavones mainly involves O-demethylation, where a methoxy group is converted into a hydroxyl group, and to a lesser extent, direct oxidation of the aromatic rings. nih.govtandfonline.com Studies on various methoxyflavones have identified specific CYP isoforms as the primary catalysts for these reactions. Among the human P450 enzymes, the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, plays a significant role in the oxidative metabolism of fully methylated flavones. nih.govmdpi.com CYP3A4 also contributes, while CYP2C9 and CYP2D6 show minimal activity. nih.gov

For instance, 3',4'-dimethoxyflavone (B191118) has been shown to be a good substrate for CYP1B1, which efficiently catalyzes its O-demethylation to form 3',4'-dihydroxyflavone. nih.govtandfonline.comresearchgate.net This reaction occurs at a notable rate, and the enzyme also produces several ring-oxygenated products. tandfonline.comresearchgate.net In contrast, its metabolism by CYP2A13 is minimal. nih.govtandfonline.comresearchgate.net While direct metabolic studies on this compound are less common, the established patterns for related dimethoxyflavones suggest it would undergo similar biotransformation pathways, primarily O-demethylation at the 2' and 4' positions.

Microbial transformation studies also provide insight into potential metabolic pathways. For example, the fungus Aspergillus flavus can convert 7,8-dimethoxyflavone (B191122) into 7-hydroxy-8-methoxyflavone, demonstrating a selective demethylation process. nih.govtandfonline.com Another microorganism, Mucor ramannianus, metabolizes the same compound into a variety of hydroxylated and dihydroxylated products. nih.govtandfonline.com

Detailed Research Findings

Recent research has focused on identifying the specific enzymes responsible for the biotransformation of dimethoxyflavones and characterizing the resulting metabolites. These studies utilize human liver microsomes and recombinant CYP enzymes to pinpoint the catalysts and reaction kinetics.

The rate of oxidative metabolism varies widely among different methoxylated flavones, emphasizing the structural importance of methoxy group positioning. nih.gov Flavones with a methoxy group at the 5-position, such as 5,7-dimethoxyflavone (B190784), have shown particularly high resistance to oxidative metabolism. nih.govmdpi.com Conversely, compounds like 4'-methoxyflavone (B190367) and 3'-methoxyflavone (B1200574) are among the least stable. nih.gov The primary rate-limiting step for the metabolism of fully methylated flavones is oxidative demethylation. nih.gov

The following tables summarize the key enzymes and metabolites involved in the biotransformation of dimethoxyflavones based on available scientific literature.

Table 1: Key Enzymes in Dimethoxyflavone Metabolism

| Enzyme Family | Specific Isoform | Role in Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP1B1 | Major enzyme for O-demethylation and ring oxidation of 3',4'-dimethoxyflavone. | nih.govtandfonline.comresearchgate.net |

| Cytochrome P450 | CYP1A1 | High rate of metabolism for fully methylated flavones. | nih.gov |

| Cytochrome P450 | CYP1A2 | Significant metabolic activity towards fully methylated flavones, secondary to CYP1A1. | nih.gov |

| Cytochrome P450 | CYP2A13 | Shows some activity but is significantly less active than CYP1B1 in metabolizing 3',4'-dimethoxyflavone. | nih.govtandfonline.comresearchgate.net |

| Cytochrome P450 | CYP3A4 | Contributes to the metabolism of fully methylated flavones. | nih.gov |

| Cytochrome P450 | CYP2C9 | Minimal to no metabolic activity observed. | nih.gov |

Table 2: Metabolites of Dimethoxyflavone Biotransformation

| Parent Compound | Metabolic Reaction | Metabolite | Reference |

|---|---|---|---|

| 3',4'-Dimethoxyflavone | O-demethylation | 3',4'-Dihydroxyflavone | nih.govtandfonline.comresearchgate.net |

| 3',4'-Dimethoxyflavone | Ring Oxidation | Ring-oxygenated products (m/z 299) | nih.govtandfonline.comresearchgate.net |

| 7,8-Dimethoxyflavone | Hydroxylation & Demethylation | 7,8-dimethoxy-4'-hydroxyflavone | nih.govtandfonline.com |

| 7,8-Dimethoxyflavone | Demethylation & Hydroxylation | 3',4'-dihydroxy-7,8-dimethoxyflavone | nih.govtandfonline.com |

| 7,8-Dimethoxyflavone | Demethylation & Hydroxylation | 7,3'-dihydroxy-8-methoxyflavone | nih.govtandfonline.com |

| 7,8-Dimethoxyflavone | Demethylation & Hydroxylation | 7,4'-dihydroxy-8-methoxyflavone | nih.govtandfonline.com |

| 7,8-Dimethoxyflavone | Demethylation | 7-hydroxy-8-methoxyflavone | nih.govtandfonline.com |

Structure Activity Relationship Sar and Computational Studies

Impact of Methoxylation on Biological Activity

The presence and position of methoxy (B1213986) (-OCH3) groups on the flavone (B191248) backbone are critical determinants of a compound's biological profile. These groups influence factors like lipophilicity, which affects how easily the molecule can cross cell membranes, and its interaction with specific protein targets. mdpi.com

Positional Effects of Methoxy Groups on Neuroprotection

Research indicates that the placement of methoxy groups on the flavone structure is crucial for neuroprotective activity. Specifically, methoxylation at the 4'-position of the B-ring appears to be a key feature for inhibiting parthanatos, a form of programmed cell death involved in neurological damage. nih.govnih.gov

A high-throughput screening of thousands of small molecules identified 4'-methoxyflavone (B190367) (4MF) as a neuroprotective agent that prevents cell death induced by DNA-damaging agents. nih.govnih.gov Further structure-activity relationship studies revealed that the addition of a second methoxy group at the 3'-position, creating 3',4'-dimethoxyflavone (B191118) (a compound closely related to the subject of this article), does not diminish this protective activity. nih.govnih.gov This suggests that the 4'-methoxy group is essential for this specific neuroprotective mechanism, while the 2'-methoxy group in 2',4'-dimethoxyflavone may confer different properties. nih.gov

Interestingly, while both 4'-methoxyflavone and 3',4'-dimethoxyflavone showed protective effects, 4'-methoxyflavone was more potent against NMDA-induced neuronal death, highlighting subtle but important differences conferred by the substitution pattern. nih.gov Some studies have also suggested that lipophilic flavones with methoxy groups may offer better neuroprotection in certain models compared to their hydroxylated counterparts, a finding that contradicts some in vitro antioxidant assays but points to more complex mechanisms of action in a biological system. biorxiv.org

Table 1: Comparative Neuroprotective Activity of Methoxyflavones

| Compound | Methoxy Group Position(s) | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| 4'-Methoxyflavone (4MF) | 4' | Protects against MNNG- and NMDA-induced cell death. nih.govnih.gov | nih.gov |

| 3',4'-Dimethoxyflavone (DMF) | 3', 4' | Protects against MNNG- and NMDA-induced cell death; less potent than 4MF against NMDA. nih.govnih.gov | nih.gov |

Positional Effects of Methoxy Groups on Anticancer Activity

The position of methoxy groups significantly influences the anticancer potential of flavones. nih.govpreprints.org The addition of methoxy groups generally enhances lipophilicity, which can facilitate passage through the lipid membranes of cancer cells. mdpi.compreprints.org However, excessive methoxylation can be detrimental. For instance, a high number of methoxy groups on the A-ring of the flavone structure has been shown to weaken cytotoxic effects. mdpi.compreprints.org

Studies on flavanone-derived lactones, which share a similar core structure, have shown that a methoxy group at the 4'-position of the B-ring resulted in the most potent anticancer activity. nih.gov Conversely, substitution at the 8-position on the A-ring significantly decreased activity. nih.gov This highlights the importance of methoxylation on the B-ring for enhancing cytotoxic effects. nih.gov While direct comparisons with this compound are limited in the available literature, these findings suggest that the 4'-methoxy group is a favorable feature for anticancer activity. The impact of the 2'-methoxy group in conjunction with the 4'-methoxy group requires more specific investigation.

Positional Effects of Methoxy Groups on Anti-inflammatory Activity

For example, a comparative study of isomeric monomethoxyflavones, acacetin (B1665396) (4'-methoxy) and biochanin A, revealed different potencies and mechanisms of action. Acacetin showed higher suppressive activity on nitric oxide (NO) production, a key inflammatory mediator. bohrium.com This suggests that the precise placement of the methoxy group dictates which anti-inflammatory pathways are modulated. bohrium.com The presence of a methoxy group at the C7 position has also been linked to enhanced anti-inflammatory activity. mdpi.com

Role of Hydroxyl and Carbonyl Groups in SAR

Beyond methoxylation, other functional groups are integral to the biological activity of flavones, primarily through their ability to form non-covalent interactions with biological targets.

Hydrogen Bonding Interactions with Molecular Targets

The carbonyl group (C=O) at the C4 position of the flavone C-ring is a key hydrogen bond acceptor. mdpi.compreprints.org This allows it to form crucial hydrogen bonds with amino acid residues within the active sites of target proteins, such as kinases and enzymes involved in disease pathways. mdpi.compreprints.org These interactions are fundamental for the ligand-protein binding that precedes a biological response. nih.govpreprints.org

While this compound lacks hydroxyl groups, which are potent hydrogen bond donors, the strategic placement of hydroxyl groups in other flavonoids has been shown to be critical for their activity. mdpi.compreprints.org For instance, the presence of a 5-OH group can form an intramolecular hydrogen bond with the C4-carbonyl oxygen, which can influence the molecule's electronic properties and binding capabilities. preprints.orgmdpi.com The synergistic role of hydroxyl and methoxy groups is an area of active research, as the introduction of polar hydroxyl groups can help balance the lipophilicity of methoxyflavones and enhance interactions with molecular targets through hydrogen bonding. mdpi.comnih.gov

Influence of C2-C3 Double Bond and C4-Carbonyl Group

The core structure of a flavone, characterized by the double bond between the C2 and C3 positions of the C-ring in conjugation with the C4-carbonyl group, is a significant feature for biological activity. scienceopen.comnih.gov This C2-C3 double bond confers planarity to the molecule, which is believed to facilitate stronger interactions with planar aromatic residues in protein binding sites and intercalation with DNA. scienceopen.comiiarjournals.org

This extended conjugation is thought to stabilize the molecule and is considered important for the anti-inflammatory and anticancer activities of many flavonoids. nih.gov For instance, the presence of the C2-C3 double bond in quercetin (B1663063) is believed to be responsible for its superior suppressive capabilities on COX-2 transcription compared to catechins, which lack this feature. nih.gov The saturation of this bond, as seen in flavanones, can lead to a decrease in certain activities, underscoring the importance of this structural element for the biological profile of flavones like this compound. scienceopen.comnih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3',4'-Dimethoxyflavone |

| 4'-Methoxyflavone |

| Acacetin |

| Biochanin A |

In Silico Approaches to SAR and Mechanism Elucidation

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate structure-activity relationships (SAR) and elucidate reaction mechanisms at the molecular level. For this compound, a range of in silico techniques have been employed to predict its biological targets, understand its interactions with proteins, and rationalize its chemical behavior. These approaches, including molecular docking, quantum chemical calculations, and network pharmacology, offer valuable insights that can guide further experimental studies and the design of new, more potent analogues.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Research on synthetic flavones has utilized molecular docking to investigate their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. imrpress.comnih.gov In these studies, this compound was docked into the active site of CDK2. The simulations revealed that the flavone likely forms a stable complex with the protein, a finding that was further supported by molecular dynamics (MD) simulations which showed the protein-ligand complex remained stable throughout the simulation time. imrpress.com

In another study, a series of flavone derivatives were evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer. unsoed.ac.id Although this compound itself was not the most potent compound, the study provided a framework for understanding how flavones interact with the EGFR binding site. unsoed.ac.id The docking protocol was validated by redocking a known inhibitor, which demonstrated the reliability of the chosen computational method. unsoed.ac.id

The table below summarizes key findings from molecular docking studies involving flavone derivatives, providing insights into the potential interactions of this compound with various protein targets.

| Target Protein | Key Findings | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | This compound is predicted to form a stable complex with CDK2, suggesting its potential as a CDK2 inhibitor. | imrpress.comnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Docking studies on related flavones provide a model for how this compound might interact with the EGFR active site. | unsoed.ac.id |

| Neuraminidase | A study on various flavonoids as neuraminidase inhibitors showed that dimethoxy-substituted flavones could have favorable binding energies. | semanticscholar.org |

These molecular docking studies, while predictive in nature, provide a valuable starting point for understanding the potential biological targets of this compound and the specific interactions that govern its binding affinity.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a powerful tool for investigating the intricate details of chemical reactions at the electronic level. rsc.orgmurdoch.edu.au These methods can be used to determine the geometries of reactants, transition states, and products, as well as to calculate the activation energies and reaction energies that govern the reaction pathway. rsc.org

While specific quantum chemical studies focused solely on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles of these calculations are broadly applicable to understanding its formation and reactivity. For instance, quantum chemical calculations could be employed to:

Elucidate the mechanism of flavone synthesis: The synthesis of flavones often involves a key cyclization step. Quantum chemical calculations could map out the potential energy surface of this reaction, identifying the most likely transition state and intermediates, and thus providing a detailed understanding of the reaction mechanism.

Predict reactivity: By calculating the distribution of electron density and the energies of molecular orbitals, quantum chemical methods can predict which sites on the this compound molecule are most susceptible to nucleophilic or electrophilic attack. This information is crucial for designing new reactions and understanding the metabolic fate of the compound.

Analyze spectroscopic properties: Quantum chemical calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. researchgate.net This can aid in the structural characterization of this compound and its derivatives.

A study on the interaction between flavonol and functional monomers used quantum chemical calculations to understand the non-covalent interactions that are crucial in the formation of molecularly imprinted polymers. mdpi.com Although this study did not specifically involve this compound, the methodology is directly relevant to understanding how this flavone could interact with other molecules through hydrogen bonding and other non-covalent forces.

The application of quantum chemical calculations to this compound holds significant promise for a deeper understanding of its chemical behavior and for guiding the synthesis of new analogues with desired properties.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of the close contacts between neighboring molecules. benthamscience.com

While a specific Hirshfeld surface analysis of this compound was not found in the search results, studies on similar compounds demonstrate the utility of this technique. For example, the analysis of other chromone (B188151) derivatives has revealed the importance of π-π stacking interactions and hydrogen bonds in their supramolecular assembly. researchgate.net

The table below outlines the types of information that can be obtained from a Hirshfeld surface analysis and its relevance to understanding the crystal structure of this compound.

| Analysis | Information Provided | Relevance to this compound |

| Hirshfeld Surface with dnorm | Visualizes intermolecular close contacts. | Identifies the specific atoms involved in hydrogen bonding and other interactions in the crystal. |

| 2D Fingerprint Plots | Quantifies the relative contribution of different types of intermolecular contacts. | Determines the dominant forces responsible for the crystal packing of this compound. |

| Enrichment Ratios | Indicates the propensity of certain atomic pairs to form contacts. | Reveals any preferential interactions that drive the crystal assembly. |

A Hirshfeld surface analysis of this compound would provide valuable insights into its solid-state structure and the nature of the intermolecular forces that stabilize its crystal lattice.

Network Pharmacology for Target Identification

Network pharmacology is an emerging field that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. nih.govnih.gov This approach is particularly well-suited for studying the mechanisms of action of natural products and traditional medicines, which often contain multiple active compounds that act on multiple targets. amegroups.orgamegroups.cn

The general workflow of a network pharmacology study involves:

Identifying the chemical constituents of a drug or herb.

Predicting the potential protein targets of these constituents using various databases.

Constructing a drug-target-disease network to visualize the relationships between the compounds, their targets, and the disease of interest.

Analyzing the network to identify key targets and pathways that are modulated by the drug.

While no network pharmacology studies specifically focused on this compound were identified in the search results, this methodology has been applied to complex herbal formulas that may contain this or similar flavonoid compounds. nih.govamegroups.org For instance, network pharmacology has been used to explore the mechanisms of traditional Chinese medicines in treating various diseases, including Alzheimer's disease and depression. nih.govamegroups.org

The table below outlines the key steps in a network pharmacology approach and how they could be applied to this compound.

| Step | Description | Application to this compound |

| Target Prediction | Use of databases (e.g., PharmMapper, TCMSP) to identify potential protein targets. | Identify a list of proteins that are likely to interact with this compound. |

| Network Construction | Building a network that connects the compound to its predicted targets and associated diseases. | Visualize the potential biological pathways and processes that could be modulated by this compound. |

| Pathway Analysis | Enrichment analysis of the identified targets to determine the most significantly affected biological pathways. | Elucidate the potential mechanisms of action of this compound in a particular disease context. |

A network pharmacology study of this compound could provide a holistic view of its potential pharmacological effects and help to identify novel therapeutic applications for this compound.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response. nih.govmdpi.com This model can then be used as a 3D query to search large chemical databases for novel compounds that have a similar arrangement of features and are therefore likely to be active at the same target. rsc.org

The process of ligand-based pharmacophore modeling typically involves:

Selecting a set of known active and inactive molecules for a particular target.

Generating a set of pharmacophore hypotheses that represent the common features of the active molecules.

Validating the best pharmacophore model using a test set of molecules with known activities.

Using the validated pharmacophore model to screen virtual compound libraries.

While a specific pharmacophore model for this compound was not found, this approach has been applied to various classes of flavonoids and other natural products. nus.edu.sg For example, pharmacophore models have been developed for inhibitors of matrix metalloproteinases (MMPs) and Takeda G-protein-coupled receptor 5 (TGR5) agonists. rsc.orgnih.gov

The table below summarizes the key components of a pharmacophore model and their significance in drug discovery.

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. |

| Hydrophobic Group | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. |

| Positive/Negative Ionizable Group | A group that can carry a positive or negative charge at physiological pH. |

Developing a ligand-based pharmacophore model based on the structure of this compound and its known biological activities could be a valuable strategy for the discovery of new and more potent modulators of its target proteins.

Correlating Antioxidant and Anticancer Activities

The relationship between the antioxidant and anticancer properties of flavonoids, including this compound, is a nuanced and extensively studied area. The prevailing hypothesis has often been that the antioxidant capacity of a compound contributes directly to its anticancer effects by mitigating oxidative stress, which is a known factor in the initiation and progression of cancer. sysrevpharm.org However, research reveals a more complex interplay where the anticancer actions of a flavonoid may be linked to its antioxidant abilities, pro-oxidant potential, or direct interactions with cellular machinery, with the specific mechanism being highly dependent on the molecular structure. researchgate.netmdpi.com

Detailed research findings indicate that for many flavonoids, particularly hydroxylated ones, a strong correlation exists between their ability to scavenge free radicals and their cytotoxicity toward cancer cells. encyclopedia.pub Studies on trihydroxyflavones, for instance, have demonstrated a moderate correlation between antioxidant and anti-proliferative activities against lung (A549) and brain epithelial (U87) cancer cell lines. researchgate.net The most critical structural feature for both effects in these compounds was identified as the ortho-dihydroxy (catechol) group in the B-ring, which is a potent hydrogen-donating moiety for neutralizing free radicals. researchgate.net

In contrast, this compound lacks these free hydroxyl groups on its B-ring. The methoxy groups (–OCH₃) alter the molecule's electronic and physical properties compared to its hydroxylated (–OH) counterparts. While methoxylation can increase metabolic stability and lipophilicity, potentially enhancing cell membrane permeability, it generally reduces the capacity for direct hydrogen atom donation, a primary mechanism of antioxidant action. preprints.org

However, the anticancer activity of methoxyflavones is not necessarily diminished. Some research suggests that in the specific microenvironment of a tumor, which is often characterized by high levels of reactive oxygen species (ROS), flavonoids can act as pro-oxidants. nih.gov This pro-oxidant activity can induce further oxidative stress within the cancer cells, triggering apoptosis (programmed cell death) and inhibiting proliferation. nih.gov For example, 5,7-dimethoxyflavone (B190784) has been shown to induce apoptosis and cell cycle arrest in liver cancer (HepG2) cells through the generation of ROS. nih.gov This suggests that the anticancer mechanism of dimethoxyflavones may not be solely dependent on traditional antioxidant radical scavenging but could involve the promotion of cytotoxic oxidative stress specifically within cancer cells.

Computational studies provide deeper insights into these structure-activity relationships. Density Functional Theory (DFT) calculations are employed to predict the antioxidant potential of a molecule by analyzing various mechanisms, such as Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.com Key parameters calculated in these studies include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE). unec-jeas.comnih.gov A lower BDE value, for instance, indicates a greater ease of donating a hydrogen atom, signifying strong antioxidant activity via the HAT mechanism. unec-jeas.com

Molecular docking simulations, on the other hand, elucidate how flavonoids interact with specific protein targets involved in cancer pathways. biointerfaceresearch.comnih.gov These studies show that the anticancer activity of flavones can be independent of their antioxidant capacity and instead rely on their ability to bind to and inhibit key enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and protein kinase C. biointerfaceresearch.comtjnpr.orgpreprints.org The binding affinity is determined by the molecule's three-dimensional shape and electronic properties, which are influenced by the substitution pattern of groups like methoxy and hydroxyl moieties. preprints.orgtjnpr.org

The table below summarizes research findings on related flavonoids, illustrating the structure-dependent correlation between antioxidant and anticancer activities.

Table 1: Correlation of Activity in Flavonoid Derivatives

| Compound/Class | Key Structural Feature(s) | Antioxidant Activity Finding | Anticancer Activity Finding | Correlation |

|---|---|---|---|---|

| Trihydroxyflavones | ortho-dihydroxy group on B-ring | Strong DPPH radical scavenging activity. researchgate.net | Active against MCF-7, A549, and U87 cancer cell lines. researchgate.net | Moderate correlation found for A549 and U87 cell lines. researchgate.netencyclopedia.pub |

| 5,7-Dimethoxyflavone | Methoxy groups at C5 and C7 | Acts as a scavenger of ROS. nih.gov | Induces apoptosis and cell cycle arrest in HepG2 liver cancer cells via ROS generation. nih.gov | Anticancer action is linked to a pro-oxidant mechanism in cancer cells. nih.gov |

| Genkwanin | 4'-methoxy, 5,7-dihydroxy | Possesses antioxidant properties. mdpi.com | Demonstrates promising activity against MCF-7, HepG-2, and HCT-116 cell lines. mdpi.comencyclopedia.pub | Anticancer and antioxidant activities are considered to be closely related. mdpi.com |

| Myricetin (B1677590) | Multiple hydroxyl groups | Good antioxidant; scavenges ROS. encyclopedia.pub | Effective antitumor agent acting on multiple targets like PKC and PIM-1. preprints.org | Anticancer activity is closely related to its antioxidant properties. encyclopedia.pubpreprints.org |

Computational analyses further quantify the properties governing these activities.

Table 2: Computational Parameters for Flavonoid Activity

| Study Type | Parameter | Implication | Relevance to this compound |

|---|---|---|---|

| DFT | Bond Dissociation Enthalpy (BDE) | A lower BDE value indicates higher antioxidant activity via the HAT mechanism. unec-jeas.comnih.gov | Lacking phenolic -OH groups, its HAT activity is expected to be low compared to hydroxylated analogs. |

| DFT | Ionization Potential (IP) | Relates to the ease of donating an electron in the SET-PT antioxidant mechanism. unec-jeas.comnih.gov | The electron-donating nature of methoxy groups influences this parameter, contributing to its electronic properties. |

| Molecular Docking | Binding Affinity (kcal/mol) | A lower (more negative) value indicates a more stable and favorable binding to a protein target. tjnpr.org | The molecule's structure and lipophilicity, enhanced by methoxy groups, govern its fit and interaction with anticancer targets like CDKs or EGFR. preprints.orgtjnpr.org |

Analytical Methods in Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of 2',4'-Dimethoxyflavone, allowing researchers to probe its molecular structure through the interaction of electromagnetic radiation with the compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV-Vis light by the conjugated system of the flavone (B191248) backbone provides a characteristic spectrum. Flavones typically exhibit two main absorption bands: Band I, which is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), and Band II, which arises from the benzoyl system (A-ring). For flavones, Band I generally appears in the range of 300–380 nm, while Band II is observed between 240–280 nm. The exact positions of these absorption maxima (λmax) are influenced by the substitution pattern on the flavonoid skeleton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds, resulting in a unique spectral fingerprint.

Key characteristic absorption bands expected for this compound include:

Carbonyl (C=O) Stretch: A strong absorption band typically appears in the region of 1600-1660 cm⁻¹, which is characteristic of the conjugated ketone in the C-ring of the flavone structure. For example, 5-hydroxy-7,4'-dimethoxyflavone shows a C=O stretch at 1665 cm⁻¹. scielo.br

Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic A and B rings.

C-O (Ether) Stretching: The presence of the two methoxy (B1213986) groups (-OCH₃) will give rise to characteristic C-O stretching vibrations. These typically appear as strong bands in the 1000-1300 cm⁻¹ region. Specifically, aryl-alkyl ether stretches are often observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the methoxy substituents will appear just below 3000 cm⁻¹. Various C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

The IR spectrum of 5-hydroxy-7,4'-dimethoxyflavone, for instance, displays prominent peaks at 1665, 1605, 1585, 1270, and 1165 cm⁻¹. scielo.br A similar pattern of absorption bands would be anticipated for this compound, with slight shifts in frequency due to the different positions of the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals are expected:

Methoxy Protons: Two sharp singlet signals, each integrating to three protons, are anticipated for the two methoxy groups (-OCH₃). These typically appear in the upfield region of the aromatic spectrum, around δ 3.8-4.0 ppm.

Aromatic Protons: The protons on the A and B rings will give rise to a series of signals in the downfield region (typically δ 6.0-8.5 ppm). The specific chemical shifts and coupling patterns (e.g., doublets, triplets, double doublets) will depend on their positions and the electronic effects of the methoxy and carbonyl groups. The substitution pattern on the B-ring (2',4'-dimethoxy) will lead to a characteristic set of coupled signals for H-3', H-5', and H-6'.